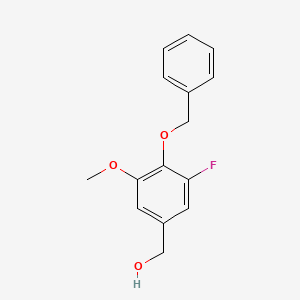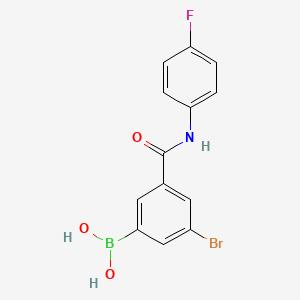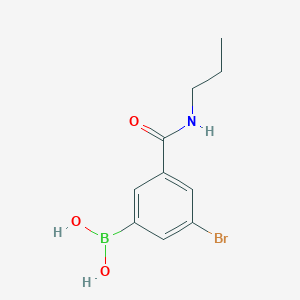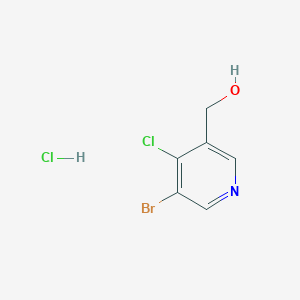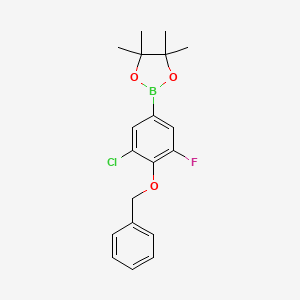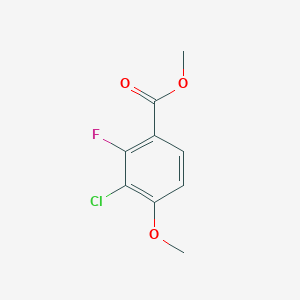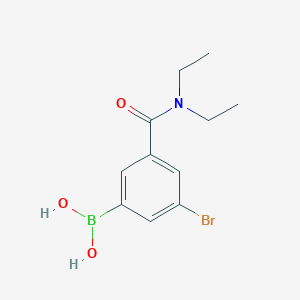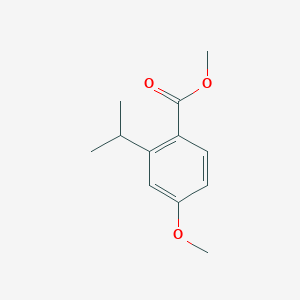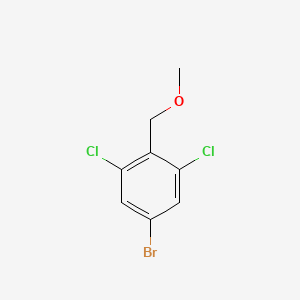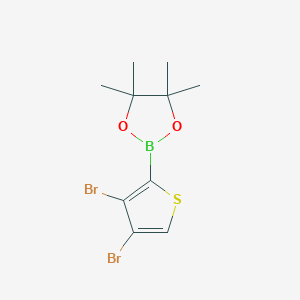
3,4-Dibromothiophene-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromothiophene-2-boronic acid pinacol ester is a boronic acid derivative . It has the IUPAC name 2-(3,4-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight is 367.9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-7(13)6(12)5-16-8/h5H,1-4H3 .Chemical Reactions Analysis
Boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.9 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
3,4-Dibromothiophene-2-boronic acid pinacol ester is used in a variety of scientific research applications. It is used in the synthesis of polymers, such as polyurethanes and polyesters. It is also used in the synthesis of pharmaceuticals and other organic molecules. Additionally, it is used in the synthesis of complex organic molecules, such as peptides and proteins.
Mécanisme D'action
Target of Action
Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the context of organic synthesis. In Suzuki–Miyaura coupling reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dibromothiophene-2-boronic acid pinacol ester are related to its role in organic synthesis. Specifically, it is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds . The compound’s role in these reactions can lead to the formation of a wide range of functional groups, contributing to the synthesis of diverse molecules.
Pharmacokinetics
It’s important to note that boronic esters, including pinacol boronic esters, are generally considered to be stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in organic synthesis. Through its involvement in Suzuki–Miyaura coupling reactions, the compound can contribute to the formation of carbon–carbon bonds, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s stability can be affected by the presence of certain substances. For example, pinacol boronic esters can be smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,4-Dibromothiophene-2-boronic acid pinacol ester in lab experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize, which makes it a cost-effective reagent. However, one limitation of using this compound is its potential toxicity. It should be handled with care and only used in well-ventilated areas.
Orientations Futures
The future of 3,4-Dibromothiophene-2-boronic acid pinacol ester is promising. It has the potential to be used in the synthesis of a variety of compounds, including pharmaceuticals and polymers. Additionally, it could be used in the development of drugs for the treatment of metabolic disorders, such as obesity and diabetes. Furthermore, it could be used in the development of compounds for the treatment of cancer and other diseases. Additionally, it could be used in the development of novel materials, such as nanomaterials and biomaterials. Finally, it could be used in the development of new catalysts, which could be used in a variety of reactions.
Méthodes De Synthèse
The synthesis of 3,4-Dibromothiophene-2-boronic acid pinacol ester involves the reaction of bromo-thiophene-2-boronic acid with pinacol. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of 120°C for a period of 2-3 hours. The product is then purified by distillation or recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-7(13)6(12)5-16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLVVJDJCPLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CS2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

